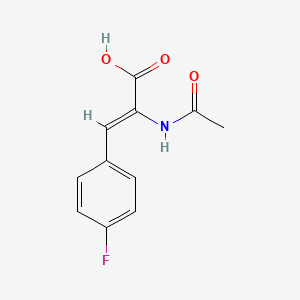

p-Fluoro-alpha-acetamidocinnamic Acid

CAS No.: 111649-72-0; 135-51-3

Cat. No.: VC4252299

Molecular Formula: C11H10FNO3

Molecular Weight: 223.203

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111649-72-0; 135-51-3 |

|---|---|

| Molecular Formula | C11H10FNO3 |

| Molecular Weight | 223.203 |

| IUPAC Name | (Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C11H10FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6- |

| Standard InChI Key | PYGHVJGHLGZANA-POHAHGRESA-N |

| SMILES | CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)O |

Introduction

Chemical Identity and Molecular Properties

p-Fluoro-alpha-acetamidocinnamic acid, with the IUPAC name (E)-2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid, is characterized by a molecular weight of 223.20 g/mol. Its structure combines a fluorinated phenyl group, an acetamido moiety, and a cinnamic acid backbone, creating a planar conformation that facilitates intermolecular interactions such as hydrogen bonding and π-π stacking. The fluorine atom’s electronegativity enhances the compound’s polarity, influencing its solubility and reactivity.

Table 1: Comparative Molecular Properties of p-Fluoro-alpha-acetamidocinnamic Acid and HACA

| Property | p-Fluoro-alpha-acetamidocinnamic Acid | HACA (Alpha-Acetamidocinnamic Acid) |

|---|---|---|

| Molecular Formula | C₁₁H₁₀FNO₃ | C₁₁H₁₁NO₃ |

| Molecular Weight (g/mol) | 223.20 | 205.21 |

| Key Functional Groups | Fluorophenyl, Acetamido, Carboxylic Acid | Phenyl, Acetamido, Carboxylic Acid |

| Polarity | Higher (due to fluorine) | Moderate |

The fluorine substitution reduces the compound’s pKa compared to non-fluorinated analogs, enhancing its acidity and influencing its behavior in biological systems. This property is critical in drug design, where ionization states affect membrane permeability and target binding.

Synthesis and Optimization

Synthetic Pathways

The synthesis of p-fluoro-alpha-acetamidocinnamic acid typically involves a multi-step process beginning with the fluorination of cinnamic acid derivatives. A common approach utilizes Selectfluor™ as a fluorinating agent to introduce the para-fluorine group, followed by acylation with acetic anhydride to attach the acetamido moiety. Lewis acids such as boron trifluoride (BF₃) are often employed as catalysts to improve reaction efficiency and yield.

Key Reaction Steps:

-

Fluorination: 4-Hydroxycinnamic acid undergoes electrophilic aromatic substitution using Selectfluor™ in an aprotic solvent, yielding 4-fluorocinnamic acid.

-

Acylation: The intermediate is treated with acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamido derivative.

-

Purification: Crystallization from ethanol or methanol ensures high purity, with yields typically ranging from 65% to 78%.

Challenges and Innovations

A major challenge in synthesis is avoiding over-fluorination and byproduct formation. Recent advancements employ microwave-assisted synthesis to reduce reaction times and improve selectivity. Computational modeling, such as density functional theory (DFT), has also been used to predict optimal reaction conditions, minimizing empirical trial-and-error .

Structural and Crystallographic Analysis

Supramolecular Interactions

In cocrystal formations, HACA derivatives engage in heterosynthons (e.g., acid···pyridine interactions) and homosynthons (amide···amide bonds) . For p-fluoro-alpha-acetamidocinnamic acid, the fluorine atom likely participates in C–F···H–C interactions, altering crystal packing compared to non-fluorinated analogs. Computational studies using Hirshfeld surface analysis and energy frameworks could quantify these interactions, as demonstrated in HACA cocrystals .

Applications in Pharmaceutical and Materials Science

Biological Activity

p-Fluoro-alpha-acetamidocinnamic acid exhibits inhibitory activity against enzymes such as tyrosine kinases and cyclooxygenases (COX), making it a candidate for anti-inflammatory and anticancer therapies. Its fluorine atom enhances binding affinity to hydrophobic enzyme pockets, a phenomenon observed in fluorinated drug analogs like celecoxib.

Supramolecular Chemistry

The compound’s ability to form cocrystals with bipyridine coformers (e.g., 1,2-bpe or 4,4′-azpy) is of interest in materials science. These cocrystals exhibit tunable luminescent and mechanical properties, with potential applications in organic electronics . For example, HACA cocrystals demonstrate 4,6-c binodal networks stabilized by π-π interactions , a feature likely retained in fluorinated derivatives.

Comparison with Related Compounds

The fluorination of HACA introduces distinct advantages:

-

Enhanced Bioavailability: Fluorine’s electronegativity improves membrane permeability.

-

Thermal Stability: Fluorinated cocrystals exhibit higher melting points due to stronger intermolecular forces .

-

Optical Properties: The electron-withdrawing effect of fluorine may redshift absorption spectra, useful in optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume